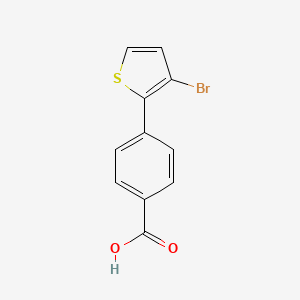

4-bromo-3-chloro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

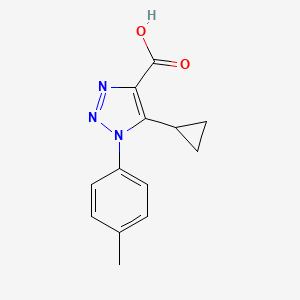

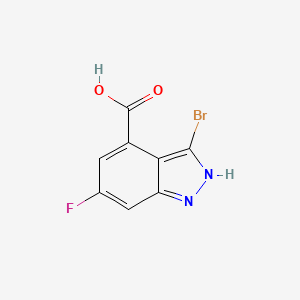

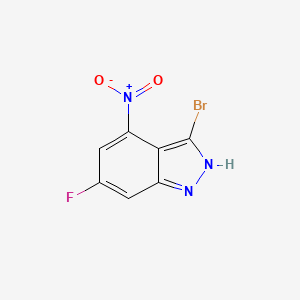

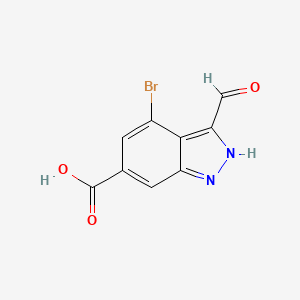

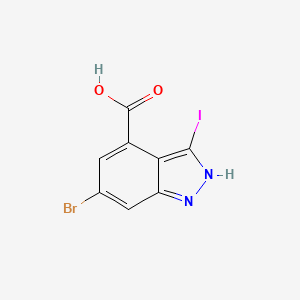

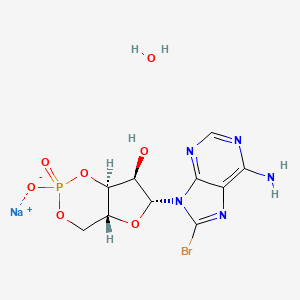

4-Bromo-3-chloro-1H-indazole is a chemical compound with the molecular formula C7H4BrClN2 . It is a substituted indazole derivative, which is commonly used in pharmaceutical research and organic synthesis . The compound is a brominated and chlorinated derivative of the heterocyclic indazole ring system .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of 4-bromo-3-chloro-1H-indazole is represented by the linear formula C7H4BrClN2 . The InChI code for this compound is 1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H, (H,10,11) .

Chemical Reactions Analysis

Indazoles undergo a variety of chemical reactions. Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Physical And Chemical Properties Analysis

4-Bromo-3-chloro-1H-indazole is a solid substance . It has a molecular weight of 231.48 . The compound should be stored sealed in a dry environment at 2-8°C .

Applications De Recherche Scientifique

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Synthesis of 1H- and 2H-Indazoles

The compound is used in the synthesis of 1H- and 2H-indazoles. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Synthesis of Lenacapavir

7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 4-bromo-3-chloro-1H-indazole, is used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections .

Large-Scale Production of Heterocyclic Fragment of Lenacapavir

The compound is used in a new approach to synthesizing 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive 2,6-dichlorobenzonitrile. This synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine .

Cell Growth Inhibition

3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, a derivative of 4-bromo-3-chloro-1H-indazole, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .

Mécanisme D'action

Target of Action

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

For example, a Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This suggests that 4-bromo-3-chloro-1H-indazole may interact with its targets through similar mechanisms.

Biochemical Pathways

The biochemical pathways affected by 4-bromo-3-chloro-1H-indazole are likely to be diverse, given the wide range of its potential targets. For instance, it may affect the phosphoinositide 3-kinase δ pathway, which plays a crucial role in cellular functions such as cell growth and survival . It may also impact the pathways regulated by CHK1, CHK2, and SGK kinases, which are involved in cell cycle control and response to DNA damage .

Pharmacokinetics

It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

The result of 4-bromo-3-chloro-1H-indazole’s action can vary depending on the specific target and the biological context. For example, when it acts as an inhibitor of phosphoinositide 3-kinase δ, it may suppress cell growth and promote cell death . When it modulates the activity of CHK1, CHK2, and SGK kinases, it may affect cell cycle progression and the cellular response to DNA damage .

Action Environment

The action of 4-bromo-3-chloro-1H-indazole can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s stability and efficacy. Moreover, the compound’s action may be influenced by the physiological state of the cells, such as their growth phase and the presence of stress signals .

Safety and Hazards

The safety data sheet for 4-Bromo-3-chloro-1H-indazole indicates that it is hazardous . The compound has been assigned the GHS06 pictogram, with the signal word "Danger" . Hazard statements include H301-H315-H319-H335, indicating toxicity if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing the dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Indazole-containing derivatives, including 4-bromo-3-chloro-1H-indazole, have a wide range of biological activities, making them of interest in the field of medicinal chemistry . Future research may focus on exploring the medicinal properties of indazole for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

4-bromo-3-chloro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIBLSUFZJVBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646660 |

Source

|

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-chloro-1H-indazole | |

CAS RN |

1000343-46-3 |

Source

|

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)